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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzyl bromide

Cat. No.: B1334060 Get Quote

In the landscape of modern organic chemistry and drug discovery, the strategic design of

molecular building blocks is paramount. 2-Bromo-6-chlorobenzyl bromide (CAS No. 75002-

98-1) emerges as a noteworthy intermediate, offering a unique trifunctionalized aromatic

scaffold.[1][2] Its structure, featuring a highly reactive benzylic bromide, a moderately reactive

aryl bromide, and a less reactive aryl chloride, presents a platform for sequential and site-

selective modifications. This guide, intended for researchers and drug development

professionals, provides an in-depth analysis of its chemical properties, a field-proven synthetic

protocol, its reactivity profile, and its potential applications, grounded in the principles of

synthetic utility and mechanistic understanding.

Core Chemical and Physical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of successful

experimental design. 2-Bromo-6-chlorobenzyl bromide is a solid at room temperature, and

its identity is defined by the identifiers and properties summarized below.[2] While extensive

experimental data for this specific molecule is not widely published, the provided information is

based on supplier technical data and established chemical principles.

Table 1: Chemical Identifiers and Properties
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Property Value Source(s)

CAS Number 75002-98-1 [1][2][3][4]

Molecular Formula C₇H₅Br₂Cl [1][4]

Molecular Weight 284.38 g/mol [1][4]

IUPAC Name
1-bromo-2-(bromomethyl)-3-

chlorobenzene
[2]

Synonyms

2-Bromo-6-

chlorobenzylbromide, 6-chloro-

alpha,2-dibromotoluene

[2]

Physical Form Solid [2]

InChI Key
AHZWBOMWAKYLIS-

UHFFFAOYSA-N
[2]

Purity (Typical) ≥95% [2]

Table 2: Physicochemical Data
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Property Value Remarks

Melting Point Data not available

Expected to be a low-melting

solid based on analogs like 2-

bromobenzyl bromide (solid).

Boiling Point Data not available

High boiling point expected;

likely to decompose before

boiling at atmospheric

pressure.

Solubility Data not available

Predicted to be soluble in

common organic solvents

(e.g., THF, Dichloromethane,

Chloroform, Ethyl Acetate) and

insoluble in water.

Density Data not available

Expected to be significantly

denser than water (>1.6 g/mL)

due to heavy halogen atoms.

Synthesis and Mechanism: Selective Benzylic
Bromination
The most logical and industrially scalable synthesis of 2-Bromo-6-chlorobenzyl bromide
involves the selective free-radical bromination of the benzylic methyl group of 2-bromo-6-

chlorotoluene. This method leverages the unique stability of the benzyl radical intermediate.

Causality Behind Experimental Choices
Reagent Selection: N-Bromosuccinimide (NBS) is the brominating agent of choice.[5] Unlike

using elemental bromine (Br₂), NBS maintains a very low, steady-state concentration of

bromine in the reaction mixture. This is crucial as it kinetically favors the desired radical

chain reaction at the benzylic position while suppressing the competing electrophilic aromatic

substitution (ring bromination) pathway.[5]

Initiation: The reaction requires a radical initiator. This can be photochemical (UV lamp) or

thermal, using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6] These
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initiators decompose under heat or light to generate radicals that initiate the chain reaction.

Solvent: A non-polar solvent, such as carbon tetrachloride (historically) or cyclohexane, is

optimal.[5] These solvents disfavor the formation of ionic intermediates required for

electrophilic aromatic substitution, further enhancing the selectivity for the radical pathway.

Experimental Protocol: Synthesis from 2-Bromo-6-
chlorotoluene
This protocol is a self-validating system. Reaction progress is monitored by TLC or GC,

ensuring the reaction is driven to completion, and the final product is rigorously characterized

to confirm its identity and purity.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine 2-bromo-6-chlorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a

catalytic amount of AIBN (0.02 eq) in anhydrous cyclohexane.

Initiation and Reflux: Heat the mixture to reflux (approx. 81°C) using a heating mantle. For

photochemical initiation, irradiate the flask with a high-intensity incandescent lamp.[5]

Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography

(TLC) or Gas Chromatography (GC). The reaction is complete when the starting toluene

derivative is consumed. The solid succinimide byproduct will float to the surface.

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.

Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially

with a 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water,

and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude 2-Bromo-6-chlorobenzyl bromide.

Final Purification: If necessary, purify the crude product by recrystallization from a suitable

solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
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Visualization: Synthetic Workflow
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Caption: Workflow for the synthesis of 2-Bromo-6-chlorobenzyl bromide.

Reactivity Profile and Synthetic Utility
The synthetic power of 2-Bromo-6-chlorobenzyl bromide lies in the differential reactivity of its

three halogen substituents. The benzylic C-Br bond is significantly more labile than the

aromatic C-Br and C-Cl bonds, making it an excellent electrophile for Sₙ2 reactions.
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Primary Reactive Site: The benzylic bromide is the primary site of reactivity. It will readily

react with a wide range of soft and hard nucleophiles (e.g., amines, alcohols, thiols,

carboxylates, and carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur,

and carbon-carbon bonds.[7] This reactivity is the cornerstone of its utility as an alkylating

agent.

Electronic Effects: The two halogen atoms on the aromatic ring are electron-withdrawing via

the inductive effect.[8] This slightly deactivates the benzylic carbon towards Sₙ1-type

reactions by destabilizing the potential carbocation intermediate, but it has a lesser impact

on the concerted Sₙ2 pathway.

Steric Hindrance: The presence of the ortho-bromo substituent provides significant steric

hindrance around the benzylic carbon. This can influence the rate of reaction, particularly

with bulky nucleophiles. This steric factor is a key consideration in planning synthetic

transformations.

Visualization: Core Reactivity Pathway
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2-Bromo-6-chlorobenzyl bromide
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Caption: Generalized Sₙ2 reaction of 2-Bromo-6-chlorobenzyl bromide.
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Applications in Research and Drug Development
While specific, documented applications of 2-Bromo-6-chlorobenzyl bromide are limited in

readily available literature, its structural features make it an analog of high interest for

constructing molecules in medicinal chemistry and materials science.[6]

A compelling line of reasoning for its utility comes from its relationship with 2-bromo-6-

chlorobenzaldehyde (CAS 64622-16-8). This aldehyde is a known crucial intermediate in the

synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell

cancers and autoimmune diseases.[9] 2-Bromo-6-chlorobenzyl bromide can serve as a

direct precursor to this aldehyde via oxidation (e.g., Hass-Bender oxidation) or be used to

synthesize analogs where the aldehyde is replaced by other functional groups introduced via

nucleophilic substitution. This positions the title compound as a valuable tool for generating

libraries of novel, biologically active molecules for screening and lead optimization.

Analytical Characterization
Rigorous analytical confirmation is non-negotiable. The multi-halogen nature of 2-Bromo-6-
chlorobenzyl bromide provides a unique spectroscopic fingerprint, making its identification

unambiguous.

Expected Spectroscopic Data
¹H NMR: The spectrum is expected to show two key regions. The aromatic region (δ ≈ 7.0-

7.6 ppm) will display signals for the three distinct aromatic protons, with coupling patterns

dictated by their positions. A characteristic singlet for the two benzylic methylene protons (-

CH₂Br) is expected further downfield, typically in the range of δ 4.5-4.7 ppm.[6]

¹³C NMR: The spectrum should display seven unique carbon signals: six for the aromatic

carbons and one for the benzylic carbon (-CH₂Br).

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹),

aromatic C=C stretching (~1600-1450 cm⁻¹), and strong absorptions in the fingerprint region

(<1000 cm⁻¹) corresponding to C-Br and C-Cl stretches.[6]
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Mass Spectrometry (MS): This is a powerfully diagnostic technique. The mass spectrum will

exhibit a complex and highly characteristic molecular ion cluster. This is due to the natural

isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%,

³⁷Cl: ~24.2%).[10] The presence and relative intensities of the M, M+2, M+4, and M+6 peaks

provide a definitive, self-validating confirmation of the Br₂Cl composition.

Protocol: General Spectroscopic Analysis
Sample Preparation: For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

[11][12] For IR, the analysis can be performed on the solid sample using an ATR-FTIR

spectrometer.[11]

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field

spectrometer.

MS Acquisition: Analyze the sample using a mass spectrometer, preferably with a soft

ionization technique like Electrospray Ionization (ESI) or GC-MS with Electron Ionization (EI)

to observe the molecular ion cluster.[11][13]

Data Analysis: Integrate the proton signals, identify carbon shifts, and analyze the MS

isotopic pattern to confirm the structure and purity of the compound.

Safety, Handling, and Storage
Based on the known hazards of analogous benzyl halides, 2-Bromo-6-chlorobenzyl bromide
must be handled with extreme caution.[6] It is presumed to be a corrosive, lachrymatory (tear-

inducing), and toxic compound.

Table 3: Hazard and Handling Summary
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Category Recommendation

Primary Hazards

Corrosive. Causes severe skin burns and eye

damage.[14][15] Lachrymator. Irritating to the

eyes and respiratory tract.[16] Toxic. May be

harmful if swallowed, inhaled, or absorbed

through the skin.[14]

Handling

Always handle inside a certified chemical fume

hood.[14] Avoid breathing dust or vapors. Avoid

all personal contact.[17]

Personal Protective Equipment (PPE)

Wear chemical-resistant gloves (e.g., nitrile),

chemical safety goggles, a face shield, and a

flame-retardant lab coat.[15][18]

First Aid

Eyes: Immediately flush with plenty of water for

at least 15 minutes, holding eyelids open. Seek

immediate medical attention.[14][18] Skin:

Immediately wash off with soap and plenty of

water while removing all contaminated clothing.

Seek immediate medical attention.[14][18]

Inhalation: Move person to fresh air. If not

breathing, give artificial respiration. Seek

immediate medical attention.[14][18] Ingestion:

Do NOT induce vomiting. Rinse mouth with

water. Seek immediate medical attention.[14]

Storage

Store in a tightly closed container in a cool, dry,

and well-ventilated area.[14] Keep refrigerated.

Store in a corrosives area.[14]

Incompatible Materials
Strong bases, strong oxidizing agents, alcohols,

amines, and metals.[14]

Conclusion
2-Bromo-6-chlorobenzyl bromide is a specialized yet highly valuable reagent for the

synthetic chemist. Its well-defined hierarchy of reactivity, governed by the labile benzylic
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bromide, allows for its use as a precise alkylating agent to introduce a sterically hindered and

electronically modified benzyl group. While its handling requires stringent safety protocols, its

potential for constructing complex molecular architectures, particularly in the pursuit of novel

therapeutic agents, marks it as a significant tool in the arsenal of research and development

professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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